![molecular formula C14H16N5O9P B13723719 4-{[(4aR,6R,7R,7aR)-6-(6-amino-9H-purin-9-yl)-2-hydroxy-2-oxo-hexahydro-2lambda-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy}-4-oxobutanoic acid](/img/structure/B13723719.png)
4-{[(4aR,6R,7R,7aR)-6-(6-amino-9H-purin-9-yl)-2-hydroxy-2-oxo-hexahydro-2lambda-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy}-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-O-Monosuccinyladenosine 3’:5’-cyclic monophosphate is a derivative of cyclic adenosine monophosphate (cAMP). It is a synthetic analog that has been modified to include a succinyl group at the 2’-O position. This compound is primarily used in biochemical research to study cAMP-mediated processes within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Monosuccinyladenosine 3’:5’-cyclic monophosphate involves the succinylation of adenosine 3’:5’-cyclic monophosphate. The reaction typically uses succinic anhydride in the presence of a base such as pyridine. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective succinylation at the 2’-O position .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process involves scaling up the reaction while ensuring purity and yield through optimized reaction conditions and purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 2’-O-Monosuccinyladenosine 3’:5’-cyclic monophosphate can undergo various chemical reactions, including:
Hydrolysis: The succinyl group can be hydrolyzed under acidic or basic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphate group.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed:
Hydrolysis: Adenosine 3’:5’-cyclic monophosphate and succinic acid.
Substitution: Various substituted adenosine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2’-O-Monosuccinyladenosine 3’:5’-cyclic monophosphate is widely used in scientific research due to its ability to mimic cAMP. Its applications include:
Biochemistry: Studying cAMP-mediated signaling pathways and protein interactions.
Cell Biology: Investigating cellular responses to cAMP analogs and their effects on cell proliferation and differentiation.
Medicine: Exploring potential therapeutic applications in diseases where cAMP signaling is disrupted.
Industry: Used in the development of diagnostic assays and biochemical reagents
Wirkmechanismus
The compound exerts its effects by mimicking the natural cAMP molecule. It binds to cAMP-dependent protein kinases and other cAMP-binding proteins, activating or inhibiting various signaling pathways. The succinyl modification allows for selective interactions and can be used to study specific aspects of cAMP signaling .
Vergleich Mit ähnlichen Verbindungen
Adenosine 3’5’-cyclic monophosphate (cAMP): The natural form of the compound.
8-Bromo-cAMP: A brominated analog used for increased stability and membrane permeability.
Dibutyryl-cAMP: A butyrate esterified analog used for enhanced cell permeability.
Uniqueness: 2’-O-Monosuccinyladenosine 3’:5’-cyclic monophosphate is unique due to its succinyl modification, which allows for specific biochemical studies that are not possible with other cAMP analogs. This modification provides a tool for researchers to dissect cAMP-mediated processes with greater precision .
Eigenschaften
IUPAC Name |
4-[[6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N5O9P/c15-12-9-13(17-4-16-12)19(5-18-9)14-11(27-8(22)2-1-7(20)21)10-6(26-14)3-25-29(23,24)28-10/h4-6,10-11,14H,1-3H2,(H,20,21)(H,23,24)(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPSLGPIZRJDAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OC(=O)CCC(=O)O)OP(=O)(O1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N5O9P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-[(1Z)-1-(4-aminophenyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B13723636.png)
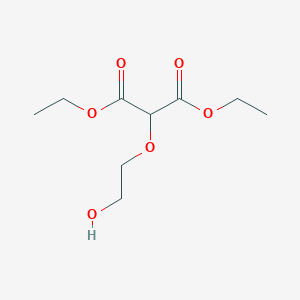
![(2R)-6-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B13723652.png)
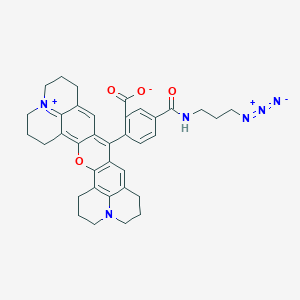
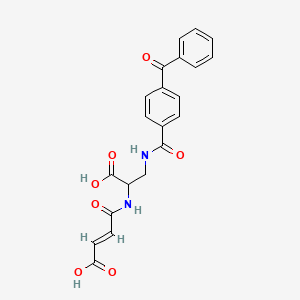
![1-Cyclopropylmethyl-5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13723686.png)

![1-(2-Methyl-propane-1-sulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13723701.png)
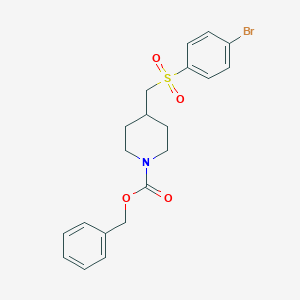
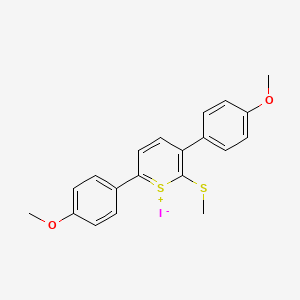



![4-[1-(3-Fluoro-benzyl)-1H-pyrazol-4-yl]-benzaldehyde](/img/structure/B13723729.png)
